molecular formula C11H17NO B2987908 Methyl-(3-o-tolyloxy-propyl)-amine CAS No. 883545-20-8

Methyl-(3-o-tolyloxy-propyl)-amine

Cat. No. B2987908
M. Wt: 179.263
InChI Key: GSTYRDQDZUDPOX-UHFFFAOYSA-N
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Description

“Methyl-(3-o-tolyloxy-propyl)-amine” is related to a compound known as N-Nitroso-Atomoxetine . This compound is chemically known as ®-N-methyl-N-(3-phenyl-3-(o-tolyloxy)propyl)nitrous amide .


Synthesis Analysis

The synthesis of related compounds has been described in patents . For example, a mixture of N,N-dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine was reacted with phenylchloroformate and then washed with aqueous sodium hydroxide .


Molecular Structure Analysis

The molecular formula of the related compound N-Nitroso-Atomoxetine is C17H20N2O2 . The structure of this compound includes a nitrous amide group attached to a propyl chain, which is further connected to a phenyl ring and a tolyloxy group .

Scientific Research Applications

Application 1: Synthesis of Atomoxetine

  • Summary of the Application : “Methyl-(3-o-tolyloxy-propyl)-amine” is used in the synthesis of Atomoxetine . Atomoxetine, marketed under the name STRATTERA®, is the first non-stimulant drug approved for the treatment of ADHD .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are proprietary and may vary, but the compound is used as an intermediate in the synthesis process .
  • Results or Outcomes : The result of this process is highly pure Atomoxetine, which is more effective than the racemic mixture and exhibits less anticholinergic side effects .

Application 2: Synthesis of N-Nitroso-Atomoxetine

  • Summary of the Application : “Methyl-(3-o-tolyloxy-propyl)-amine” is also related to the synthesis of N-Nitroso-Atomoxetine . This compound is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Atomoxetine and its related formulations .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are proprietary and may vary, but the compound is used as an intermediate in the synthesis process .
  • Results or Outcomes : The result of this process is N-Nitroso-Atomoxetine, which is used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .

properties

IUPAC Name

N-methyl-3-(2-methylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-6-3-4-7-11(10)13-9-5-8-12-2/h3-4,6-7,12H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTYRDQDZUDPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(3-o-tolyloxy-propyl)-amine

CAS RN

883545-20-8
Record name methyl[3-(2-methylphenoxy)propyl]amine
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